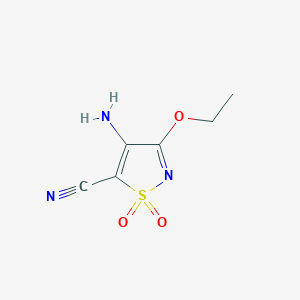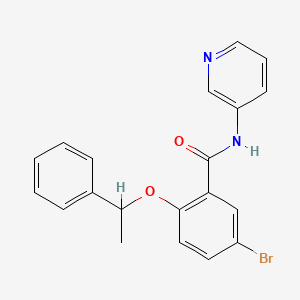
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide
Übersicht
Beschreibung
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes aromatic rings, a bromine atom, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the pyridine and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-[(1-phenylethyl)oxy]benzamide: Lacks the pyridine moiety, which may affect its reactivity and applications.
2-[(1-Phenylethyl)oxy]-N-3-pyridinylbenzamide: Does not contain the bromine atom, potentially altering its chemical properties and biological activity.
Uniqueness
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is unique due to the presence of both the bromine atom and the pyridine moiety, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C20H17BrN2O2 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(15-6-3-2-4-7-15)25-19-10-9-16(21)12-18(19)20(24)23-17-8-5-11-22-13-17/h2-14H,1H3,(H,23,24) |
InChI-Schlüssel |
CABLYLXHINBTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

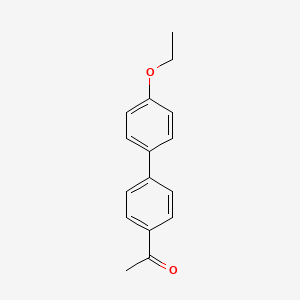
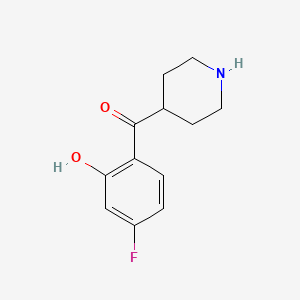
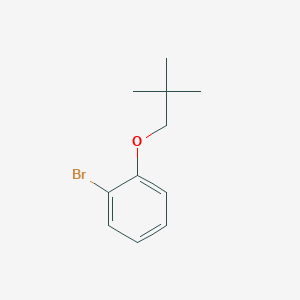
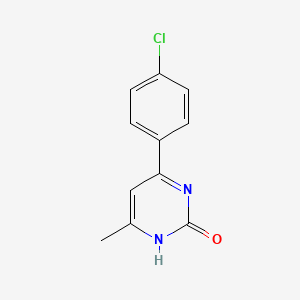
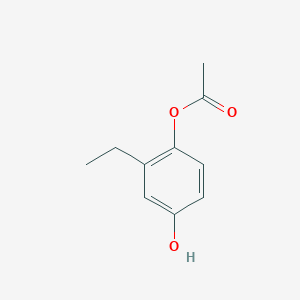
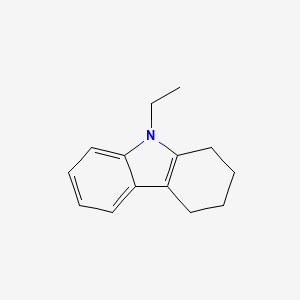
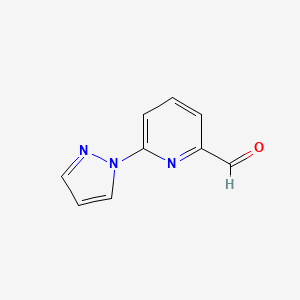
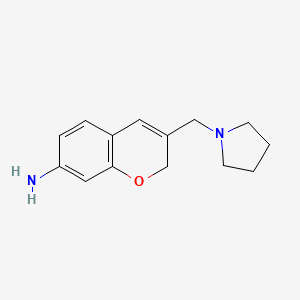
![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)
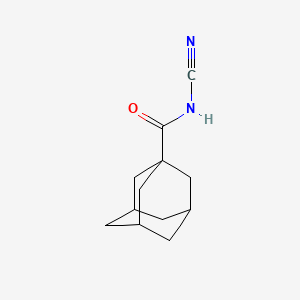
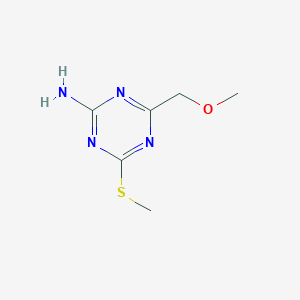
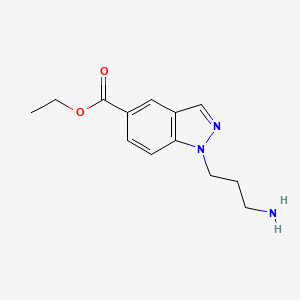
![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)
